![molecular formula C22H25N3O B2612988 N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide CAS No. 1181505-13-4](/img/structure/B2612988.png)
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide, also known as CPP-115, is a highly potent and selective inhibitor of the enzyme GABA aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide acts by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which enhances GABAergic neurotransmission. GABA is the main inhibitory neurotransmitter in the brain, and its enhanced activity can have a calming and anticonvulsant effect.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This can have a range of effects on the brain and body, including anticonvulsant, anxiolytic, and antidepressant effects. N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is a highly potent and selective inhibitor of GABA-AT, making it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, its high potency can also make it difficult to use in certain experimental settings, as it may produce non-specific effects at high concentrations. Additionally, the synthesis of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide is complex and time-consuming, which may limit its availability for some researchers.
将来の方向性
There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Clinical trials are currently underway to investigate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide in the treatment of epilepsy and other disorders. Another area of interest is the development of new GABA-AT inhibitors with improved pharmacological properties, such as increased selectivity and reduced toxicity. Finally, there is a need for further research into the mechanisms underlying the effects of N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide, and its potential interactions with other neurotransmitter systems in the brain.
合成法
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide can be synthesized using a multi-step process involving the reaction of cyclopentanone with malononitrile, followed by the reaction of the resulting compound with benzylmethylamine and diphenylmethane. The final product is obtained through a series of purification steps.
科学的研究の応用
N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-[(diphenylmethyl)(methyl)amino]acetamide has anticonvulsant, anxiolytic, and antidepressant effects, and can reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
2-[benzhydryl(methyl)amino]-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(16-20(26)24-22(17-23)14-8-9-15-22)21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,21H,8-9,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKFTPTXKXUKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1(CCCC1)C#N)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

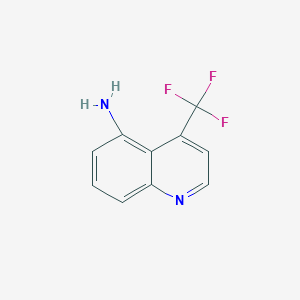
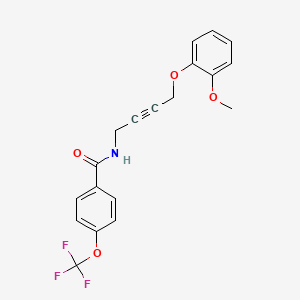
![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)
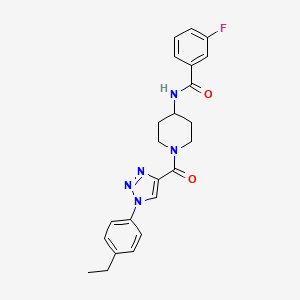
![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)
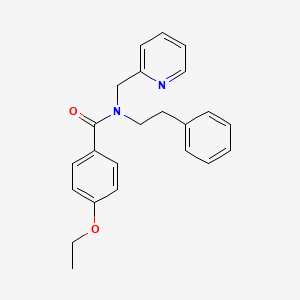
![2-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2612917.png)
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2612918.png)
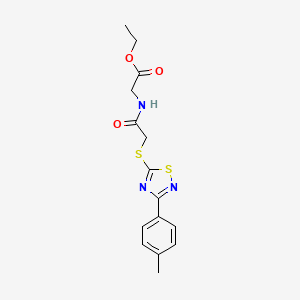

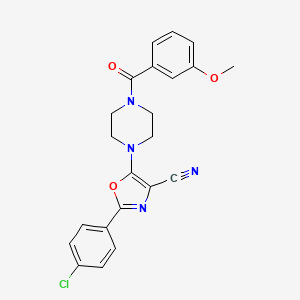
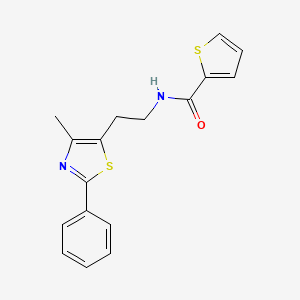
![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)